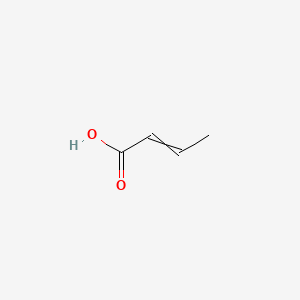
2-Butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenoic acid is a natural product found in Vitis vinifera and Daucus carota with data available.
Aplicaciones Científicas De Investigación
Organic Synthesis
Chemical Reactions
2-Butenoic acid is utilized as a key intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:
- Diels-Alder Reactions : The compound can act as a diene in Diels-Alder cycloaddition reactions, leading to the formation of complex cyclic structures.
- Michael Additions : It serves as a Michael acceptor due to the presence of the conjugated double bond, facilitating the formation of carbon-carbon bonds with nucleophiles.
- Formation of Esters : this compound can be esterified to produce various esters that have applications in flavoring and fragrance industries .
Larvicidal Activity
Recent studies have highlighted the potential of derivatives of this compound as effective larvicides. For instance, n-octyl 4-mercapto-2-butenoate was found to be significantly more effective than other tested compounds against Aedes albopictus, a mosquito species known for transmitting diseases like dengue and Zika virus. The effectiveness was attributed to its hydrophobic alkyl chain, which enhances its ability to spread on water surfaces and interfere with larval respiration .
Table 1: Larvicidal Activity of Compounds Derived from this compound
| Compound | LC50 (ppm) | Relative Potency (RP) |
|---|---|---|
| n-Octyl 4-mercapto-2-butenoate | 68.92 | 0.026 |
| Ethyl 4-mercaptobut-2-enoate | 260.51 | 0.007 |
| Menthyl 4-mercaptobut-2-enoate | 13.27 | 0.136 |
| Cypermethrin | 1.81 | 1 |
Safety Assessments
The safety profile of this compound has been extensively evaluated in various studies, particularly concerning its genotoxicity and environmental impact. According to assessments conducted by the Research Institute for Fragrance Materials (RIFM), this compound does not present significant concerns regarding genotoxicity or reproductive toxicity at current exposure levels .
Key Findings from Safety Assessments
- Genotoxicity : Evaluated using the Ames test, results indicated that this compound is not mutagenic.
- Repeated Dose Toxicity : No observed adverse effect levels (NOAEL) were established, suggesting low toxicity under typical exposure conditions.
- Environmental Impact : The compound was not classified as persistent, bioaccumulative, or toxic (PBT) under IFRA standards, indicating a favorable environmental profile .
Análisis De Reacciones Químicas
Hydrogenation and Reduction
2-Butenoic acid undergoes catalytic hydrogenation to form saturated butyric acid (CH₃CH₂CH₂COOH). This reaction typically employs hydrogen gas in the presence of palladium or platinum catalysts . Zinc and sulfuric acid also reduce the double bond, yielding butyric acid .
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| CH₃CH=CHCOOH + H₂ | Pd/Pt catalyst, room temperature | CH₃CH₂CH₂COOH | |
| CH₃CH=CHCOOH + Zn/H₂SO₄ | Aqueous acidic medium | CH₃CH₂CH₂COOH |
Halogenation Reactions
Halogens (Cl₂, Br₂) add across the double bond to form dihalogenated derivatives. For example:
Example Reaction:
CH₃CH=CHCOOH+Br2→CH₃CHBrCHBrCOOH
Oxidation Reactions
Oxidation with alkaline potassium permanganate (KMnO₄) generates 2,3-dihydroxybutyric acid, involving hydroxylation of the double bond :
CH₃CH=CHCOOHKMnO4,OH−CH₃CH(OH)CH(OH)COOH
Esterification
This compound reacts with alcohols in the presence of sulfuric acid to form crotonate esters :
CH₃CH=CHCOOH+ROHH2SO4CH₃CH=CHCOOR+H2O
Isomerization
The cis-isomer (Z-2-butenoic acid) thermally isomerizes to the trans-form (E-2-butenoic acid) at 180°C :
(Z)-CH₃CH=CHCOOHΔ(E)-CH₃CH=CHCOOH
Copolymerization
trans-2-Butenoic acid participates in free-radical copolymerization with vinyl monomers (e.g., acrylic acid) under γ-irradiation, forming hydrogels used in controlled drug delivery .
Reaction with Ammonia
In the presence of mercury(II) acetate, this compound reacts with ammonia to synthesize DL-threonine, a proteinogenic amino acid :
CH₃CH=CHCOOH+NH3Hg(OAc)2DL-threonine
Hypochlorous Acid Addition
Reaction with hypochlorous acid (HOCl) produces 2-chloro-3-hydroxybutyric acid, which can undergo further transformations :
CH₃CH=CHCOOH+HOCl→CH₃CHClCH(OH)COOH
Key Research Findings
Propiedades
Número CAS |
113192-18-0 |
|---|---|
Fórmula molecular |
C4H6O2 |
Peso molecular |
86.09 g/mol |
Nombre IUPAC |
but-2-enoic acid |
InChI |
InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6) |
Clave InChI |
LDHQCZJRKDOVOX-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=O)O |
Números CAS relacionados |
26007-90-9 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















